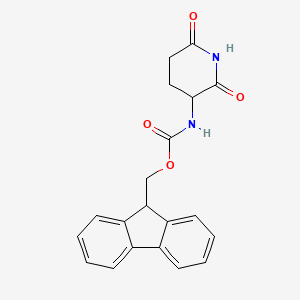

3-Fmoc-amino-2,6-dioxopiperidine

Description

Significance of the 2,6-Dioxopiperidine Heterocyclic Scaffold in Organic Synthesis

The 2,6-dioxopiperidine ring system, a derivative of glutarimide (B196013), is a privileged scaffold in medicinal chemistry. Its prominence surged with the discovery of the biological activities of thalidomide (B1683933) and its analogues, lenalidomide (B1683929) and pomalidomide, which are collectively known as immunomodulatory imide drugs (IMiDs). These molecules demonstrated the ability of the 2,6-dioxopiperidine core to bind to the E3 ubiquitin ligase cereblon (CRBN). nih.gov This interaction alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the Ikaros family zinc finger proteins IKZF1 and IKZF3. nih.gov

This discovery has paved the way for the development of a new class of therapeutics based on targeted protein degradation. The 2,6-dioxopiperidine moiety is now widely employed as a cereblon-binding ligand in the design of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. biochempeg.comastrazeneca.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's degradation. astrazeneca.com Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein. nih.govbiochempeg.com The ability to harness the cell's natural protein disposal system offers a powerful strategy to address disease-causing proteins that have been traditionally considered "undruggable". astrazeneca.comfluorochem.co.uk

Role of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Amino Acid and Peptide Chemistry

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). scielo.org.mxnih.gov It serves as a temporary protecting group for the α-amino group of amino acids. scielo.org.mx The key advantage of the Fmoc group is its lability to bases, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), while remaining stable to acidic conditions. chempep.com

This orthogonality allows for the selective deprotection of the N-terminus for chain elongation, while acid-labile protecting groups on amino acid side chains remain intact. scielo.org.mx The synthesis proceeds by coupling the carboxyl group of an Fmoc-protected amino acid to the free amine of the growing peptide chain anchored to a solid support. Following the coupling, the Fmoc group is removed, and the cycle is repeated. This iterative process allows for the stepwise and controlled assembly of peptides with a specific sequence. nih.gov The Fmoc group's strong UV absorbance also facilitates real-time monitoring of the deprotection step. chempep.com

Table 1: Comparison of Common Amine Protecting Groups

| Feature | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |

|---|---|---|

| Cleavage Condition | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., Trifluoroacetic acid - TFA) |

| Orthogonality | Orthogonal to acid-labile groups (e.g., tBu, Trt) | Orthogonal to base-labile groups (e.g., Fmoc) and hydrogenolysis-labile groups (e.g., Cbz) |

| Monitoring | UV absorbance of dibenzofulvene byproduct allows for reaction monitoring | Generally monitored by qualitative tests (e.g., ninhydrin (B49086) test) |

| Application | Widely used in solid-phase peptide synthesis (SPPS) | Used in both solid-phase and liquid-phase synthesis |

Position of 3-Fmoc-amino-2,6-dioxopiperidine within Advanced Synthetic and Medicinal Chemistry Landscapes

This compound is a specialized chemical reagent that strategically combines the features of its two core components. It serves as a valuable building block for the synthesis of complex molecules where the 2,6-dioxopiperidine moiety is required for its biological activity, and the Fmoc-protected amine provides a handle for further chemical elaboration under specific conditions.

The primary role of this compound is as a key intermediate in the construction of PROTACs and molecular glues. In the modular design of PROTACs, a linker connects a ligand for a target protein to a ligand for an E3 ligase. This compound provides the E3 ligase-binding element (the 2,6-dioxopiperidine head) with a protected amine. After deprotection, this amine can be coupled to a linker, which is subsequently attached to the target-binding ligand. The use of the Fmoc group is particularly advantageous when the rest of the PROTAC molecule or the synthetic strategy involves acid-sensitive functional groups, making the acid-labile Boc group unsuitable.

Similarly, in the synthesis of novel molecular glues or libraries of thalidomide analogues, this compound allows for the introduction of peptide-based substituents or other modifications via standard Fmoc-based chemistry. nih.gov This enables the exploration of new chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The compound is essentially an "amino acid-like" building block that carries the functionality of a cereblon binder, ready for incorporation into larger structures using the well-established and automatable methods of Fmoc-SPPS. nih.govrsc.org

Table 2: Physicochemical Properties of a Related Compound: 3-Boc-amino-2,6-dioxopiperidine

| Property | Value |

|---|---|

| Molecular Formula | C10H16N2O4 nih.govcymitquimica.com |

| Molecular Weight | 228.24 g/mol nih.gov |

| IUPAC Name | tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate nih.gov |

| Physical Form | Solid cymitquimica.comsigmaaldrich.com |

| Melting Point | 214-215 °C chemicalbook.com |

Note: These properties are for the Boc-protected analogue and provide a reference for the core 2,6-dioxopiperidine structure. The properties of this compound will differ due to the presence of the large, aromatic Fmoc group.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-Dioxopiperidine |

| Thalidomide |

| Lenalidomide |

| Pomalidomide |

| Cereblon (CRBN) |

| Ikaros family zinc finger protein 1 (IKZF1) |

| Ikaros family zinc finger protein 3 (IKZF3) |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Piperidine |

| Dimethylformamide (DMF) |

| tert-Butoxycarbonyl (Boc) |

| Trifluoroacetic acid (TFA) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H18N2O4 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2,6-dioxopiperidin-3-yl)carbamate |

InChI |

InChI=1S/C20H18N2O4/c23-18-10-9-17(19(24)22-18)21-20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,25)(H,22,23,24) |

InChI Key |

XXFOGUQHUDARRP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Conformational Analysis and Spectroscopic Characterization of 3 Fmoc Amino 2,6 Dioxopiperidine and Its Analogues

Theoretical and Computational Methodologies for Conformational Studies

Computational chemistry offers powerful tools to explore the conformational landscape of molecules, providing insights that can be difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Elucidating Conformational Ensembles.researchgate.net

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions within the molecule and with its environment (typically a solvent), MD can reveal the range of accessible conformations, their relative stabilities, and the dynamics of transitions between them. researchgate.netnih.gov

For molecules containing the Fmoc group, such as Fmoc-protected amino acids and peptides, MD simulations have been effectively used to understand their structural behavior and self-assembly processes. researchgate.net Simulations are typically performed using software packages like GROMACS with established force fields such as AMBER, CHARMM, or GROMOS. nih.govfu-berlin.de The process involves placing the molecule in a simulated solvent box, minimizing its energy, gradually heating the system to a desired temperature (e.g., 298 K), and then running the simulation for a sufficient duration (nanoseconds to microseconds) to observe the conformational dynamics. nih.gov

In studies of Fmoc-dipeptides, MD simulations have shown that the bulky, aromatic Fmoc groups can drive self-assembly through stacking interactions. researchgate.net For 3-Fmoc-amino-2,6-dioxopiperidine, an MD simulation would likely reveal the conformational preferences of the piperidine-2,6-dione ring and the orientation of the large Fmoc-amino substituent, providing a detailed picture of its dynamic behavior in solution. researchgate.net

Quantum Mechanical Calculations for Predicting Preferred Conformations

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), provide a higher level of theoretical accuracy for determining the energies of different molecular conformations. nih.gov These calculations can predict the most stable, or "preferred," conformations by identifying the lowest energy geometries.

DFT methods like B3LYP or B97D, combined with basis sets such as TZVP or 6-311+G(d,p), are commonly used to optimize molecular geometries and calculate their relative energies. nih.gov For a molecule like this compound, QM calculations would be used to determine the preferred puckering of the piperidine (B6355638) ring (e.g., chair, boat, or twist-boat) and the rotational position of the Fmoc-amino side chain. By comparing the calculated energies of various possible conformers, the most likely structures to be observed experimentally can be identified. These theoretical calculations are also invaluable for predicting spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate the predicted conformation. nih.gov

Experimental Spectroscopic Techniques for Structural Elucidation

Experimental spectroscopy provides direct physical evidence of a molecule's structure. Nuclear Magnetic Resonance (NMR) is the most powerful of these techniques for detailed conformational analysis in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Assignment.researchgate.netnih.govuni.lubeilstein-journals.org

NMR spectroscopy is highly sensitive to the local electronic environment and spatial arrangement of atoms. mdpi.com For cyclic systems like the piperidine-2,6-dione ring, NMR provides critical data, such as chemical shifts and coupling constants, that are directly related to the molecule's conformation. nih.gov

In analogues like 2,6-diarylpiperidin-4-ones, NMR studies have unambiguously established that the molecules adopt a chair conformation with bulky substituents occupying equatorial positions to minimize steric strain. nih.gov

Proton (¹H) NMR Coupling Constant Analysis for Ring Conformation.uni.lu

The analysis of vicinal proton-proton coupling constants (³JHH) is a cornerstone of conformational analysis for six-membered rings. miamioh.edu The magnitude of the ³J coupling constant is dependent on the dihedral angle between the two coupled protons, a relationship described by the Karplus equation. miamioh.edurubingroup.org

This principle allows for the determination of the piperidine ring's conformation. For instance, a large coupling constant (typically 7–12 Hz) is observed for protons in a trans-diaxial relationship (180° dihedral angle), which is characteristic of a chair conformation. rubingroup.orgniscpr.res.in Conversely, smaller coupling constants (2–5 Hz) are indicative of axial-equatorial or equatorial-equatorial relationships (approx. 60° dihedral angle). rubingroup.org

In studies of substituted piperidin-4-ones, the observation of a doublet of doublets for the C6 proton with coupling constants of approximately 10 Hz (diaxial) and 4 Hz (axial-equatorial) confirmed a chair conformation with an equatorial aryl group. niscpr.res.in For this compound, analysis of the coupling patterns of the ring protons would similarly elucidate the ring's preferred conformation and the orientation of the amino substituent.

| Proton Relationship | Typical Dihedral Angle (φ) | Typical Coupling Constant (Hz) |

|---|---|---|

| Axial-Axial (³Jaa) | ~180° | 7 – 12 |

| Axial-Equatorial (³Jae) | ~60° | 2 – 5 |

| Equatorial-Equatorial (³Jee) | ~60° | 2 – 5 |

Carbon (¹³C) NMR and Chemical Shift Analysis.fu-berlin.deuni.lu

The chemical shifts of carbon atoms in ¹³C NMR spectra are also highly sensitive to the molecule's conformation and the electronic effects of substituents. mdpi.comresearchgate.net The position of a carbon signal can indicate the presence of steric compression, a phenomenon known as the gamma-gauche effect. This effect causes an upfield shift (to lower ppm) for a carbon atom that is in a gauche (sterically hindered) relationship with a substituent three bonds away. researchgate.net

Rotating-Frame Overhauser Effect (ROE) Spectroscopy for Spatial Proximity Determination

Rotating-Frame Overhauser Effect (ROE) Spectroscopy (ROESY) is a powerful nuclear magnetic resonance (NMR) technique utilized to determine the spatial proximity of atoms within a molecule in solution. researchgate.netuu.nlglycopedia.eu Unlike the more common Nuclear Overhauser Effect (NOE) experiment, which can yield zero or negative signals for medium-sized molecules, ROESY provides positive cross-peaks for molecules across a wide range of molecular weights. glycopedia.eu This makes it particularly well-suited for studying the conformation of molecules like this compound.

In a ROESY experiment, magnetization is "spin-locked" in the transverse plane, and the cross-relaxation between nearby protons leads to the generation of ROE signals. glycopedia.eu The intensity of these ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing qualitative and, in some cases, semi-quantitative distance restraints.

For this compound, ROESY experiments can reveal key conformational features. For instance, correlations between the protons of the fluorenylmethoxycarbonyl (Fmoc) group and the piperidine ring can elucidate the orientation of the bulky protecting group relative to the core structure. Additionally, ROE signals between the C3-proton and the protons on the piperidine ring can help to define the puckering of the ring and the preferred orientation (axial or equatorial) of the amino substituent.

Table 1: Representative ROESY Correlations for this compound

| Proton 1 | Proton 2 | Expected ROE | Conformational Insight |

| C3-H | C4-H (axial) | Strong | Indicates a specific chair or twist-boat conformation of the piperidine ring. |

| C3-H | C5-H (equatorial) | Medium | Provides further constraints on the ring conformation. |

| Fmoc Protons | Piperidine Ring Protons | Weak to Medium | Defines the spatial orientation of the Fmoc protecting group relative to the piperidine ring. |

| NH Proton | C3-H | Strong | Confirms the local geometry around the stereocenter. |

Vibrational Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. okstate.edu The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific chemical bonds. okstate.edu

The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key functional moieties. The fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis, has distinct vibrational modes. researchgate.netresearchgate.netnih.gov Similarly, the 2,6-dioxopiperidine ring, a derivative of glutarimide (B196013), also displays characteristic absorptions.

Key IR Absorption Bands for this compound:

N-H Stretching: A band in the region of 3300-3500 cm⁻¹ is indicative of the N-H bond of the amide within the piperidine ring and the secondary amine of the Fmoc-protected group.

C=O Stretching: The spectrum will be characterized by strong absorptions in the carbonyl region (1650-1800 cm⁻¹). The two carbonyl groups of the 2,6-dioxopiperidine ring may appear as two distinct peaks or as a broad, intense band. The urethane (B1682113) carbonyl of the Fmoc group will also contribute to absorption in this region.

Aromatic C=C Stretching: The fluorenyl group will give rise to several sharp absorption bands in the 1450-1600 cm⁻¹ region, characteristic of aromatic ring systems. nih.gov

C-N Stretching: Vibrations associated with the C-N bonds will appear in the fingerprint region of the spectrum, typically between 1000 and 1350 cm⁻¹.

Table 2: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide/Amine N-H | Stretching | 3300 - 3500 |

| Piperidine C=O | Symmetric & Asymmetric Stretching | 1680 - 1750 |

| Fmoc Urethane C=O | Stretching | 1710 - 1740 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (Fmoc) | Stretching | 1200 - 1300 |

| C-N | Stretching | 1000 - 1350 |

Chiroptical Spectroscopy for Stereochemical Purity and Conformational Insights

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. libretexts.orgphotophysics.comyoutube.com This technique is exquisitely sensitive to the stereochemical environment of chromophores and is widely used to study the conformation of chiral molecules and to assess their enantiomeric purity. nih.govnih.gov

For this compound, the primary chromophores are the aromatic fluorenyl group of the Fmoc moiety and the amide groups within the piperidine ring. The chiral center at the C3 position of the piperidine ring induces a chiral perturbation on these chromophores, resulting in a characteristic CD spectrum.

The CD spectrum of a pure enantiomer of this compound will exhibit distinct positive and/or negative Cotton effects at the absorption wavelengths of the chromophores. photophysics.com The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center and the preferred conformation of the molecule in solution. For instance, different puckering modes of the piperidine ring or different orientations of the Fmoc group would lead to different CD spectra. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive and detailed three-dimensional structural information of a molecule in its solid, crystalline state. rsc.orgresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms, bond lengths, bond angles, and torsional angles can be determined.

A single-crystal X-ray structure of this compound would provide unambiguous confirmation of its molecular connectivity and stereochemistry. rsc.orgresearchgate.net It would reveal the precise conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the bulky Fmoc-amino substituent. Furthermore, the crystal packing would show the intermolecular interactions, such as hydrogen bonding and π-π stacking of the fluorenyl groups, that govern the solid-state architecture. researchgate.net This information is invaluable for understanding the physical properties of the compound and can provide insights into its solution-state behavior.

Analytical Techniques for Assessing Stereochemical Purity and Enantiomeric Excess

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of reliable analytical methods to determine the stereochemical purity and enantiomeric excess (e.e.) is crucial.

For this compound, chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating and quantifying the enantiomers. phenomenex.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

A variety of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. phenomenex.com For Fmoc-protected amino acids and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be particularly effective under reversed-phase conditions. phenomenex.com By carefully optimizing the mobile phase composition (e.g., the ratio of organic modifier to aqueous buffer), baseline separation of the enantiomers can be achieved, allowing for accurate determination of the enantiomeric excess. hplc.eu

Chromatographic Methods (HPLC, LC-MS, UPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for assessing the purity of pharmaceutical compounds. These methods are instrumental in separating the main compound from any impurities that may have arisen during synthesis or degradation.

High-Performance Liquid Chromatography (HPLC)

| Parameter | Condition |

| Stationary Phase | Reversed-phase C18 |

| Mobile Phase | Acetonitrile and water with additives (e.g., phosphoric acid) |

| Detection | UV |

| Derivatization | Pre-column with benzoyl chloride or p-toluenesulfonyl chloride |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and specific method for identifying and quantifying compounds. This technique is particularly valuable for the characterization of synthetic peptide drugs and their impurities. lcms.cz For glutarimide derivatives, LC-MS is essential for elucidating metabolic pathways and identifying degradation products. nih.gov In the analysis of related amino-piperidines, LC-MS/MS methods have been developed for the sensitive detection of these compounds and their metabolites in various matrices. google.com

| Parameter | Condition |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) |

| Mode | Can be used for both qualitative impurity identification and quantitative purity assessment. |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.com This technique is an important tool for monitoring the kinetics of chemical reactions and assessing the purity of manufactured drugs to ensure product quality. mdpi.com For complex samples such as those containing multiple degradants, ion-pair UPLC methods have been developed to achieve effective separation and quantification of impurities. researchgate.net

| Parameter | Condition |

| Particle Size | Sub-2 µm |

| System Pressure | Significantly higher than HPLC |

| Advantages | Increased resolution, speed, and sensitivity |

Capillary Zone Electrophoresis (CZE) for Enantiomeric Purity Determination

The biological activity of chiral molecules is often dependent on their stereochemistry, making the determination of enantiomeric purity a critical aspect of pharmaceutical analysis. Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique well-suited for the chiral separation of amino acids and their derivatives.

For the enantiomeric separation of Fmoc-protected amino acids, CZE with chiral selectors in the background electrolyte is a powerful approach. Chiral selectors, such as cyclodextrins (e.g., α-cyclodextrin) and crown ethers (e.g., 18-crown-6-tetracarboxylic acid), form transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobility and enabling their separation. nih.govnih.gov The choice of the chiral selector and the optimization of the background electrolyte composition, including pH and the concentration of the selector, are crucial for achieving baseline separation of the enantiomers. nih.gov Chiral ligand exchange capillary electrophoresis, utilizing a chiral ionic liquid like 1-ethyl-3-methyl imidazole (B134444) L-tartrate, has also been successfully applied for the enantioseparation of amino acids. chromatographyonline.com While HPLC with chiral stationary phases is also a common technique for enantioseparation of Fmoc-amino acids, CZE offers advantages in terms of efficiency and low sample/reagent consumption. phenomenex.com

| Parameter | Condition |

| Separation Principle | Differential migration of enantiomers in an electric field due to interaction with a chiral selector. |

| Chiral Selectors | Cyclodextrins, Crown Ethers, Chiral Ionic Liquids. nih.govnih.govchromatographyonline.com |

| Background Electrolyte | Buffer solution (e.g., borate, phosphate) containing the chiral selector. chromatographyonline.com |

| Detection | UV or Mass Spectrometry (CE-MS). nih.gov |

Applications in Rational Drug Design and Combinatorial Chemical Exploration

Scaffold Design Principles in Medicinal Chemistry

The concept of a "privileged scaffold" is central to efficient drug discovery. These are molecular structures that are capable of binding to multiple biological targets, thereby serving as a fertile starting point for the development of new therapeutic agents.

The 2,6-dioxopiperidine ring system is recognized as a "privileged scaffold" in medicinal chemistry. pageplace.denih.govresearchgate.net This designation stems from its recurring presence in a variety of biologically active compounds. The structure of 2,6-dioxopiperidine provides a rigid framework that can be readily functionalized at various positions, allowing for the systematic exploration of chemical space and the optimization of interactions with biological targets. Its ability to mimic peptide structures, such as beta-turns, is thought to contribute to its capacity to interact with a wide range of proteins. nih.gov The utility of this scaffold is exemplified by its presence in drugs with diverse therapeutic applications.

While many small molecule libraries in drug discovery are dominated by flat, two-dimensional structures, there is a growing emphasis on exploring three-dimensional (3D) chemical space to identify novel drug candidates. nih.govresearcher.lifersc.org Piperidine (B6355638) derivatives are particularly valuable in this endeavor due to their inherent 3D nature. nih.govresearchgate.net The piperidine ring can adopt various chair and boat conformations, and substitution at different positions on the ring allows for the creation of a diverse array of 3D shapes. rsc.org This structural diversity is crucial for interacting with the complex and three-dimensional binding sites of biological targets like proteins. nih.govrsc.org By synthesizing libraries of piperidine derivatives, medicinal chemists can systematically explore this 3D space, increasing the probability of discovering molecules with the desired biological activity and drug-like properties. researcher.lifersc.org

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry provides a powerful set of tools for rapidly generating large numbers of diverse compounds for high-throughput screening. The 2,6-dioxopiperidine scaffold is well-suited for these approaches.

High-throughput synthesis methodologies are essential for creating large and diverse chemical libraries for drug discovery screening. nih.gov For dioxopiperidine derivatives, these methods often involve parallel synthesis techniques where a common starting material is reacted with a set of diverse building blocks in a multi-well format. For instance, starting with a core like 3-amino-2,6-dioxopiperidine, a library of amides can be rapidly generated by reacting it with a collection of different carboxylic acids. chemicalbook.com The use of solid-phase synthesis, where the growing molecule is attached to a resin bead, can further streamline the process of purification and isolation of the final products. nih.gov Automation and robotic platforms are often employed to manage the large number of reactions and subsequent analyses required in high-throughput synthesis campaigns. nih.gov

In the early phases of drug discovery, the goal is to explore a wide range of chemical space to identify initial "hit" compounds. Scaffold diversification is a key strategy to achieve this. nih.govresearchgate.net Starting with a core scaffold like 2,6-dioxopiperidine, diversification can be achieved in several ways. One approach is to introduce a variety of substituents at different positions on the ring. Another strategy involves modifying the scaffold itself, for example, by creating spiropiperidine derivatives or by fusing other rings to the piperidine core. nih.gov The "build-couple-transform" paradigm is another sophisticated strategy where simple building blocks are coupled and then transformed through a series of reactions to generate a library of structurally diverse scaffolds. This approach moves beyond simple derivatization of a common core and allows for the creation of more complex and unique molecular architectures. researchgate.net

Ligand Design and Structure-Activity Relationship (SAR) Studies (General Methodologies)

Once a "hit" compound is identified, the next step is to optimize its properties through a process of iterative design, synthesis, and testing known as structure-activity relationship (SAR) studies. oncodesign-services.comdrugdesign.org SAR studies systematically investigate how modifications to the chemical structure of a molecule affect its biological activity. oncodesign-services.com

For a series of compounds based on the 2,6-dioxopiperidine scaffold, this would involve synthesizing analogs with different substituents at various positions and evaluating their potency, selectivity, and other pharmacological properties. nih.govnih.gov For example, the effect of changing the size, shape, and electronic properties of a substituent at the 3-amino position would be systematically studied. researchgate.net The data from these studies are then used to build a model of how the molecule interacts with its biological target. oncodesign-services.com This information guides the design of the next generation of compounds with improved properties, ultimately leading to the identification of a clinical candidate. Computational methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) analysis, play an increasingly important role in this process by helping to rationalize the observed SAR and predict the activity of new designs. oncodesign-services.com

Pharmacophore Mapping and Computational Modeling for Ligand Identification

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. fiveable.memdpi.comnih.govnih.gov These models serve as templates for virtual screening of compound libraries to identify potential new ligands. mdpi.com The process typically involves:

Identifying common features among known active molecules.

Generating a 3D model of these features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings).

Using the model to search for new molecules that fit the defined spatial and chemical constraints.

While this technique is widely used, no published research specifically describes the development or use of a pharmacophore model derived from or used to identify ligands related to 3-Fmoc-amino-2,6-dioxopiperidine .

Comparative Molecular Field Analysis (CoMFA) in Ligand Optimization

Comparative Molecular Field Analysis (CoMFA) is a 3D quantitative structure-activity relationship (3D-QSAR) method that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. nih.gov This technique is instrumental in optimizing lead compounds by providing a visual representation of where modifications to the molecular structure might enhance or diminish activity. The general workflow for a CoMFA study includes:

Aligning a series of molecules with known activities.

Placing the aligned molecules in a 3D grid and calculating the steric and electrostatic fields for each molecule at the grid points.

Using statistical methods, such as Partial Least Squares (PLS), to derive a correlation between the field values and the biological activities.

The resulting contour maps guide medicinal chemists in making targeted structural changes to improve potency. However, there are no specific CoMFA studies in the available literature that utilize This compound as a template or within the training set for model generation.

Future Perspectives and Emerging Research Avenues for 3 Fmoc Amino 2,6 Dioxopiperidine

Development of Novel Synthetic Routes with Enhanced Efficiency and Atom Economy

One promising direction is the exploration of chemoenzymatic methods. nih.govresearchgate.net Biocatalysis, utilizing enzymes such as transaminases or engineered cyclase enzymes, could offer highly stereoselective routes to the chiral amine intermediate from readily available precursors. iscientific.org This approach not only enhances enantiopurity, a critical factor for biological activity, but also aligns with the principles of green chemistry by employing milder reaction conditions and reducing hazardous waste. chemrxiv.orgnih.gov

Exploration of New Derivatization Opportunities and Functionalization Strategies

The 3-Fmoc-amino-2,6-dioxopiperidine scaffold presents multiple sites for derivatization, opening up a vast chemical space for exploration. The Fmoc group, while serving as a protecting group, can be readily removed to liberate the primary amine, which can then be subjected to a wide array of functionalization reactions. These include acylation, alkylation, arylation, and sulfonylation, allowing for the introduction of diverse chemical moieties to probe structure-activity relationships.

Beyond the amino group, the glutarimide (B196013) ring itself offers opportunities for functionalization. Research into the C-H functionalization of glutarimide cores has shown that it is possible to introduce substituents at various positions on the ring. researchgate.net This could lead to the development of novel derivatives with altered steric and electronic properties, potentially modulating their biological activity. For instance, the introduction of substituents at the C5 position of the glutarimide ring has been shown to be important for the biological activity of related compounds. researchgate.net

Moreover, the synthesis of polysilsesquioxanes bearing glutarimide side-chain groups demonstrates the potential for incorporating this scaffold into larger macromolecular structures, opening up applications in materials science.

The strategic derivatization of this compound is crucial for its application in areas such as the development of Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, this scaffold can serve as the E3 ligase-binding moiety, and the ability to append various linkers and target-binding groups through derivatization is fundamental to their design and function.

Advanced Applications in Bioorganic Chemistry and Chemical Biology Research

The unique structural features of this compound make it a valuable tool for research in bioorganic chemistry and chemical biology. The Fmoc-protected amine allows for its use in solid-phase peptide synthesis (SPPS), enabling the incorporation of the 3-amino-2,6-dioxopiperidine moiety into peptide chains. mdpi.comresearchgate.net This could be used to create novel peptidomimetics with constrained conformations and potentially enhanced biological stability and activity.

Furthermore, the core structure is a known binder to the protein Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. nih.gov This interaction is the basis for the mechanism of action of immunomodulatory drugs. By leveraging this known interaction, researchers can design and synthesize chemical probes based on the 3-amino-2,6-dioxopiperidine scaffold to study the biology of the ubiquitin-proteasome system.

The application of bioorthogonal chemistry represents another exciting frontier. nih.goviscientific.orgmoleculemaker.orgrsc.org The amino group, once deprotected, could be modified with a bioorthogonal handle, such as an azide (B81097) or an alkyne. This would allow for the "click" ligation of the molecule to other biomolecules or reporter groups in complex biological systems, enabling studies on its localization, interactions, and downstream effects in living cells. youtube.com

Integration with Artificial Intelligence and Machine Learning for De Novo Molecular Design

Specifically for this scaffold, generative models can be trained on existing libraries of glutarimide and piperidine (B6355638) derivatives to design new compounds with predicted high affinity for target proteins like Cereblon. nih.govresearchgate.netcbirt.net These models can optimize for multiple parameters simultaneously, including binding affinity, selectivity, and synthetic accessibility. arxiv.orgopenreview.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.